2-O-Methyl-beta-D-ribofuranose

Catalog No.
S15792684
CAS No.
18979-03-8
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-O-Methyl-beta-D-ribofuranose

CAS Number

18979-03-8

Product Name

2-O-Methyl-beta-D-ribofuranose

IUPAC Name

(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methoxyoxolane-2,4-diol

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-10-5-4(8)3(2-7)11-6(5)9/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1

InChI Key

STGXGJRRAJKJRG-KVTDHHQDSA-N

Canonical SMILES

COC1C(C(OC1O)CO)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1O)CO)O

2-O-Methyl-beta-D-ribofuranose is a methylated derivative of beta-D-ribofuranose, a pentose sugar that plays a critical role in the structure of ribonucleic acids (RNA). The molecular formula for 2-O-Methyl-beta-D-ribofuranose is C6_6H12_{12}O5_5, and it features a methoxy group (-OCH3_3) at the 2' position of the ribofuranose ring. This modification enhances the stability and bioactivity of nucleosides derived from ribofuranose, making them valuable in various biochemical applications, particularly in the development of antiviral and anticancer agents .

  • Oxidation: The hydroxyl groups on the ribofuranose ring can be oxidized to form carbonyl compounds or carboxylic acids.
  • Glycosylation: It can undergo glycosylation reactions to form nucleoside analogs, which are essential in synthesizing modified RNA molecules .
  • Condensation Reactions: The compound can react with various nucleobases to form nucleosides, which are crucial for RNA synthesis and function .

These reactions are pivotal for creating modified nucleotides that exhibit enhanced properties compared to their unmodified counterparts.

2-O-Methyl-beta-D-ribofuranose exhibits significant biological activity due to its role as a component in modified nucleosides. Research indicates that nucleosides containing this sugar can enhance the stability of RNA molecules and improve their resistance to enzymatic degradation. This property is particularly beneficial in developing antiviral drugs, as these compounds can effectively inhibit viral replication by mimicking natural substrates . Additionally, studies have shown that derivatives of 2-O-Methyl-beta-D-ribofuranose can influence cellular processes such as gene expression and protein synthesis.

The synthesis of 2-O-Methyl-beta-D-ribofuranose typically involves the following methods:

  • Methylation of Ribofuranose: The most common method is the methylation of beta-D-ribofuranose using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This reaction selectively introduces a methoxy group at the 2' position .
  • Protective Group Strategies: In more complex syntheses, protective group strategies are employed to selectively modify other hydroxyl groups on the ribofuranose ring before introducing the methoxy group. This approach allows for greater control over the final product's stereochemistry and functionalization .
  • Enzymatic Synthesis: Enzymatic methods using specific methyltransferases have also been explored for synthesizing 2-O-methylated nucleosides, providing a more environmentally friendly alternative to chemical synthesis .

The applications of 2-O-Methyl-beta-D-ribofuranose are diverse:

  • Nucleoside Analog Development: It serves as a building block for synthesizing nucleoside analogs used in antiviral therapies, particularly against RNA viruses like influenza and HIV .
  • Biotechnology: Modified ribonucleotides containing this sugar are used in RNA interference (RNAi) technologies and other genetic engineering applications due to their enhanced stability and efficacy .
  • Research Tools: Compounds derived from 2-O-Methyl-beta-D-ribofuranose are utilized in biochemical research to study RNA structure and function.

Interaction studies involving 2-O-Methyl-beta-D-ribofuranose focus on its binding affinity with various proteins and enzymes. For instance:

  • RNA Polymerases: Research has demonstrated that modified nucleotides containing this sugar can influence the activity of RNA polymerases, affecting transcription processes.
  • Enzyme Inhibitors: Some studies indicate that derivatives may act as inhibitors for specific enzymes involved in nucleotide metabolism, providing insights into potential therapeutic applications .

These studies highlight the compound's potential as a tool for modulating biological pathways.

Several compounds share structural similarities with 2-O-Methyl-beta-D-ribofuranose. Here’s a comparison highlighting its uniqueness:

CompoundStructure FeaturesUnique Properties
Beta-D-RibofuranoseNo methylation at 2' positionLess stable than its methylated counterpart
2'-Deoxy-beta-D-ribofuranoseLacks hydroxyl group at 2'More prone to hydrolysis; used in DNA synthesis
2-O-Methyl-uridineContains uracil instead of riboseUsed in RNA studies; enhances stability
Methyl-beta-D-ribofuranosideMethylation at 5' positionDifferent reactivity profile compared to 2-O-methyl

The unique presence of the methoxy group at the 2' position distinguishes 2-O-Methyl-beta-D-ribofuranose from these similar compounds, enhancing its stability and biological activity.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

164.06847348 g/mol

Monoisotopic Mass

164.06847348 g/mol

Heavy Atom Count

11

UNII

AW90983458

Dates

Last modified: 08-15-2024

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